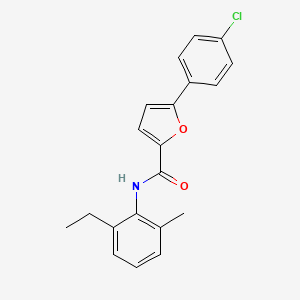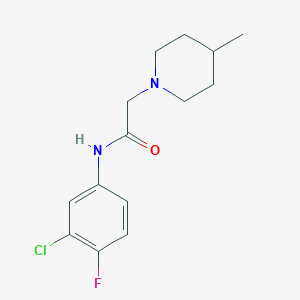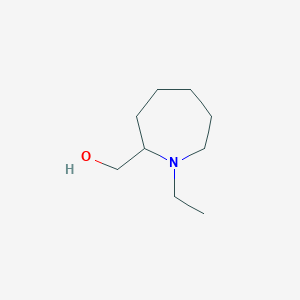![molecular formula C19H15FN4O2 B5222996 1-(2,1,3-benzoxadiazol-5-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]methanamine](/img/structure/B5222996.png)
1-(2,1,3-benzoxadiazol-5-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,1,3-benzoxadiazol-5-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]methanamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxadiazole ring, a fluorophenoxy group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,1,3-benzoxadiazol-5-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]methanamine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorophenoxy Group: This step involves the substitution reaction where a fluorophenoxy group is introduced onto the pyridine ring.
Coupling Reactions: The final step involves coupling the benzoxadiazole and fluorophenoxy-pyridine intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,1,3-benzoxadiazol-5-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may result in the formation of reduced derivatives with modified functional groups.
Scientific Research Applications
1-(2,1,3-benzoxadiazol-5-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(2,1,3-benzoxadiazol-5-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]methanamine involves its interaction with specific molecular targets and pathways. The benzoxadiazole ring is known for its ability to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,1,3-Benzoxadiazol-5-yloxy)nicotinic acid: This compound shares the benzoxadiazole ring but differs in its functional groups and overall structure.
(2,1,3-Benzoxadiazol-5-ylmethyl)aminehydrochloride: Another compound with a benzoxadiazole ring, but with different substituents.
Uniqueness
1-(2,1,3-benzoxadiazol-5-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]methanamine is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the fluorophenoxy group and the pyridine moiety distinguishes it from other benzoxadiazole derivatives, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
1-(2,1,3-benzoxadiazol-5-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2/c20-15-5-1-2-6-18(15)25-19-14(4-3-9-22-19)12-21-11-13-7-8-16-17(10-13)24-26-23-16/h1-10,21H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKUFXQUAMXLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)CNCC3=CC4=NON=C4C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5222915.png)
![2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5222931.png)

![(6Z)-2-(furan-2-yl)-5-imino-6-[[3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5222954.png)


![N~1~-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE](/img/structure/B5222961.png)
![2-[5-methoxy-2-(phenylcarbonyl)phenoxy]-N-(2-phenoxyethyl)acetamide](/img/structure/B5222968.png)
![(3-fluoro-4-methoxyphenyl)(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)methanone](/img/structure/B5222976.png)

![4-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5222993.png)
![1,3,6-trimethyl-5-[(4-morpholinylmethylene)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5222999.png)
![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]tetrahydro-1H-isoindole-1,3,5(2H,4H)-trione](/img/structure/B5223012.png)
